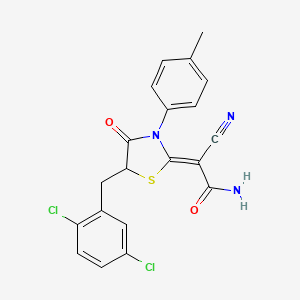
4-Acetylpyrazole
Beschreibung
4-Acetylpyrazole is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 4-acetylpyrazole, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, leading to different biological effects
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Given the known biological activities of pyrazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGVCJCDGSZFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947878 | |
| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-16-4 | |
| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-Pyrazol-4-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure and formula of 4-Acetylpyrazole?
A1: this compound consists of a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, substituted at the 4-position with an acetyl group (CH3C=O). Its molecular formula is C5H6N2O. []
Q2: How does the solid-state structure of this compound influence its properties?
A2: X-ray crystallography studies revealed that this compound molecules arrange themselves in a wave-like ribbon pattern within the crystal lattice. [] This arrangement is stabilized by strong intermolecular hydrogen bonds between the nitrogen atom of one pyrazole ring and the hydrogen atom attached to a nitrogen atom in an adjacent molecule (N-H...N). Additionally, weaker C-H...O=C hydrogen bonds involving the carbonyl group of the acetyl moiety contribute to the crystal packing. These interactions influence the compound's physical properties, such as melting point and solubility.
Q3: What are the main synthetic applications of this compound?
A3: this compound serves as a versatile precursor in organic synthesis. It can be readily transformed into various other heterocyclic systems like pyrazolylthiazoles and pyrazolylmercaptoimidazoles. [] These derivatives hold significant potential for developing novel pharmaceuticals and agrochemicals. For instance, this compound has been employed as a starting material to synthesize new 1,3-thiazines and thiazolone derivatives exhibiting promising anti-breast cancer activity against the MCF-7 cell line. []
Q4: Can you provide an example of how this compound is used to build more complex molecules?
A4: One illustrative example is its utilization in the synthesis of fulgides, a class of photochromic molecules. [] The 4-acetyl group of this compound reacts with diethyl isopropylidenesuccinate through a Stobbe condensation, ultimately yielding a fulgide derivative. This derivative exhibits photochromism, changing color upon irradiation with specific wavelengths of light, making it potentially useful for applications like optical data storage or molecular switches.
Q5: Has this compound been studied using computational chemistry methods?
A5: While specific computational studies on this compound itself were not detailed in the provided research, the application of computational chemistry in designing pyrazolyl-chalcones, a class of compounds structurally related to this compound, as potential anti-cancer and antimicrobial agents has been reported. [] This suggests that computational techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling could be applied to this compound and its derivatives to explore their potential in various biological contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
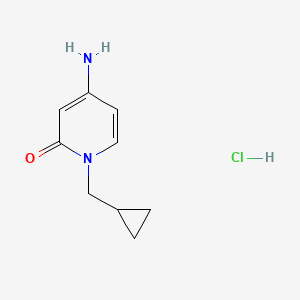
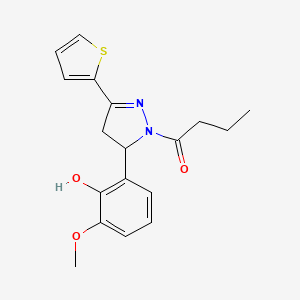
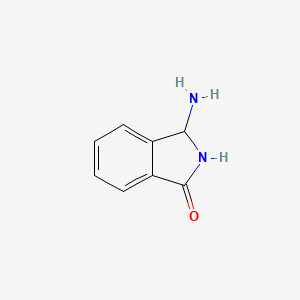
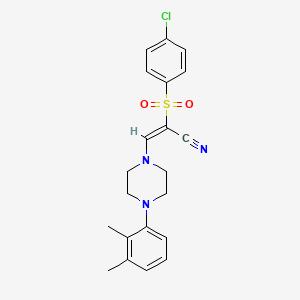
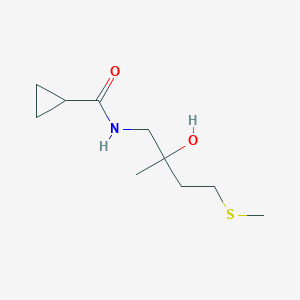
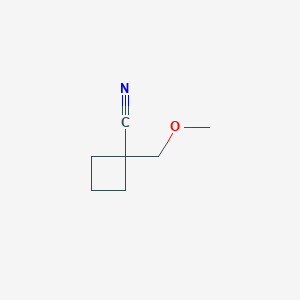

![4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2715345.png)
![butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2715346.png)
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/new.no-structure.jpg)
![tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate](/img/structure/B2715348.png)
